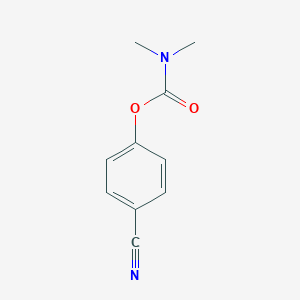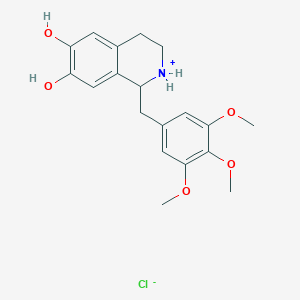
4-Cyanophenyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanophenyl dimethylcarbamate, also known as CDC, is a widely used carbamate insecticide. It belongs to the family of N-methyl carbamates, which are commonly used in agriculture to control pests. CDC is known for its broad-spectrum activity against a wide range of insect pests, making it a popular choice for farmers and pest control professionals.
Mechanism of Action
4-Cyanophenyl dimethylcarbamate works by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to a buildup of acetylcholine in the insect's nervous system, causing overstimulation and ultimately paralysis.
Biochemical and Physiological Effects:
4-Cyanophenyl dimethylcarbamate has been shown to have a variety of biochemical and physiological effects on insects. It disrupts the normal functioning of the insect's nervous system, leading to paralysis and death. It also affects the insect's metabolism, causing a decrease in energy production and a buildup of toxic byproducts.
Advantages and Limitations for Lab Experiments
4-Cyanophenyl dimethylcarbamate has several advantages and limitations for use in lab experiments. Its broad-spectrum activity makes it useful for studying the effects of pesticides on a wide range of insect pests. However, its toxicity to non-target organisms can make it difficult to use in certain experiments. Additionally, its high solubility in organic solvents can make it difficult to handle and store.
Future Directions
There are several future directions for research on 4-Cyanophenyl dimethylcarbamate. One area of interest is the development of new formulations that are more effective and less toxic to non-target organisms. Another area of interest is the study of the mechanisms of pesticide resistance in insects, which could lead to the development of new strategies for pest control. Finally, there is a need for more research on the environmental impact of 4-Cyanophenyl dimethylcarbamate and other pesticides, particularly on non-target organisms and ecosystems.
Synthesis Methods
4-Cyanophenyl dimethylcarbamate can be synthesized by reacting 4-cyanophenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces a white crystalline solid that is highly soluble in organic solvents.
Scientific Research Applications
4-Cyanophenyl dimethylcarbamate has been extensively studied for its insecticidal properties and has been used in various scientific research applications. It has been used to study the effects of pesticides on the environment, the toxicity of pesticides to non-target organisms, and the mechanisms of pesticide resistance in insects.
properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.2 g/mol |
IUPAC Name |
(4-cyanophenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)10(13)14-9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 |
InChI Key |
RVNOLYCJCKJRMO-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C#N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)










![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)